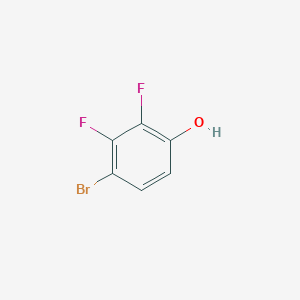
4-Bromo-2,3-difluorophenol
Übersicht
Beschreibung
4-Bromo-2,3-difluorophenol is a chemical compound with the molecular formula C6H3BrF2O . It is used as a medical intermediate . The compound is colorless or white to gray to brown in color and appears as a powder or crystals .
Synthesis Analysis
The synthesis of 4-Bromo-2,3-difluorophenol involves a general procedure for bromination . The process starts with 0.11 g (1.0 mmol) of 4-methylphenol, 5 mL of acetic acid, 0.5 mL of water, and 0.12 g (1.0 mmol) of potassium bromide placed in a round-bottomed flask . Then, 0.19 g (0.2 mmol) of ZnAl-BrO3–LDHs is added to the flask under stirring at 35 °C .Molecular Structure Analysis
The molecular weight of 4-Bromo-2,3-difluorophenol is 208.99 . The compound has one hydrogen bond acceptor and one hydrogen bond donor . Its molar refractivity is 35.8±0.3 cm3 .Physical And Chemical Properties Analysis
4-Bromo-2,3-difluorophenol has a density of 1.9±0.1 g/cm3 . Its boiling point is 213.3±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.8±3.0 kJ/mol . The flash point is 82.8±25.9 °C . The index of refraction is 1.550 .Wissenschaftliche Forschungsanwendungen
Medical Intermediate
4-Bromo-2,3-difluorophenol: is utilized as a medical intermediate . Its role in the synthesis of pharmaceutical compounds is crucial due to its reactivity and the presence of bromine and fluorine atoms which can be further functionalized.
Organic Synthesis
This compound serves as a building block in organic synthesis . The bromine atom can undergo various organic reactions, such as coupling reactions, which are fundamental in constructing complex organic molecules.
Liquid Crystal Synthesis
While not directly related to 4-Bromo-2,3-difluorophenol , its structural analogs are used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . This suggests potential applications in designing new liquid crystal materials.
Fluorination Chemistry
The compound is part of a broader category of fluorination reagents and fluorinated building blocks . Fluorinated compounds have unique properties and are important in the development of agrochemicals, materials science, and life sciences.
Safety and Handling Research
Research into the safe handling and storage of 4-Bromo-2,3-difluorophenol is vital due to its hazardous nature. It requires careful management to prevent harm, and studies focus on optimizing storage conditions .
Analytical Chemistry
4-Bromo-2,3-difluorophenol: can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods due to its well-defined properties .
Safety and Hazards
4-Bromo-2,3-difluorophenol is considered hazardous . It is toxic if swallowed and harmful if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
Wirkmechanismus
Mode of Action
It’s known that phenolic compounds can interact with their targets through hydrogen bonding, hydrophobic interactions, and covalent binding . These interactions can alter the conformation and function of the target molecules, leading to changes in cellular processes.
Pharmacokinetics
They are often metabolized by liver enzymes and excreted in the urine .
Eigenschaften
IUPAC Name |
4-bromo-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVCMMYGSROJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436896 | |
| Record name | 4-Bromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-difluorophenol | |
CAS RN |
144292-32-0 | |
| Record name | 4-Bromo-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-bromo-2,3-difluorophenol a useful building block in liquid crystal synthesis?
A: 4-Bromo-2,3-difluorophenol is a versatile precursor for designing liquid crystals with specific properties. The bromine atom allows for further functionalization via various coupling reactions, such as the Suzuki coupling used in the papers. [, ] This allows researchers to attach different molecular fragments, tailoring the liquid crystal's properties. Additionally, the two fluorine atoms in the 2,3 positions on the phenol ring introduce lateral dipole moments. [] This lateral difluorination significantly influences the dielectric anisotropy and birefringence of the resulting liquid crystals, crucial parameters for their performance in displays and photonic devices.
Q2: How do the lateral fluorine atoms in 4-bromo-2,3-difluorophenol affect the properties of the final liquid crystal compounds?
A: The lateral fluorine atoms contribute to a large negative dielectric anisotropy in the synthesized liquid crystals. [] This property is crucial for fast response times in liquid crystal displays. Additionally, the fluorine substituents contribute to the high birefringence observed in the final compounds. [] Birefringence, the difference in refractive index depending on the polarization and propagation direction of light, is essential for the optical performance of liquid crystal-based devices.
Q3: Can you give an example of a specific reaction scheme using 4-bromo-2,3-difluorophenol for liquid crystal synthesis?
A: One of the papers describes a five-step synthesis starting from 4-bromo-2,3-difluorophenol. [] First, it undergoes an alkylation reaction to introduce an allyloxy terminal group. Subsequent steps involve Sonogashira coupling to introduce a tolane unit, followed by further modifications to yield the final diarylacetylene liquid crystal with desired terminal groups. This example highlights how 4-bromo-2,3-difluorophenol can be manipulated through a series of reactions to create complex liquid crystal structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




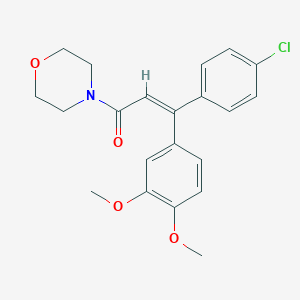
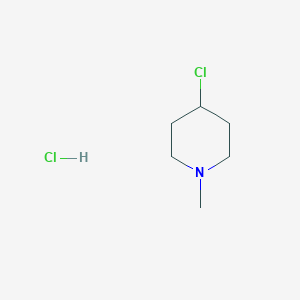
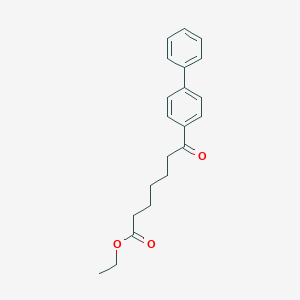
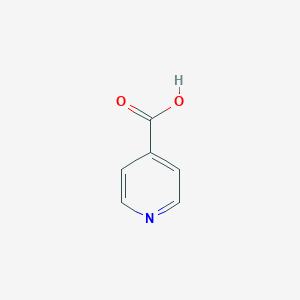
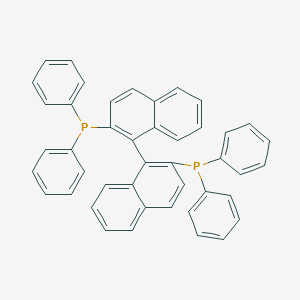
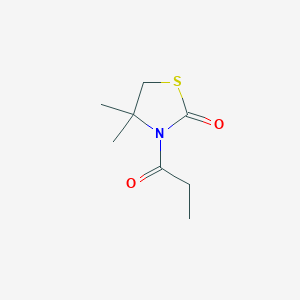
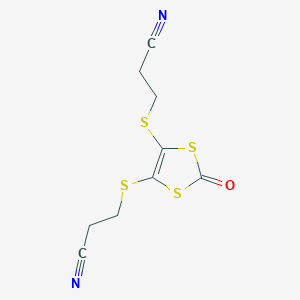


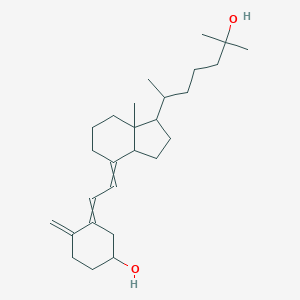
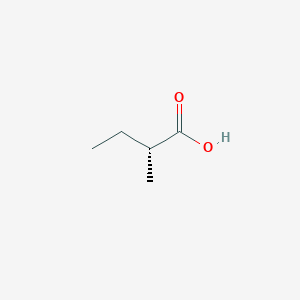
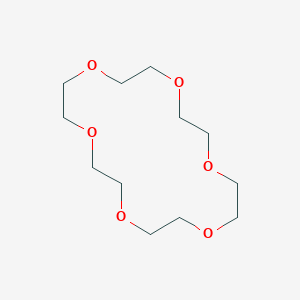
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)